2,4-Dibromo-6-fluoro-1H-benzimidazole
Overview
Description
2,4-Dibromo-6-fluoro-1H-benzimidazole is a chemical compound . It belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring (five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds) .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A novel 2,4-dibromo-6- (1H-phenanthro [9,10-d]imidazol-2-yl)phenol crystal has been reported and characterized by FT-IR, 1 H NMR, 13 C NMR . The compound was synthesized by one-pot condensation reaction of 9,10-phenanthrenequinone (1 mmol), 3,5-dibromo-2-hydroxybenzaldehyde (1 mmol) and ammonium acetate (2.5 mmol) .Molecular Structure Analysis
Single crystal XRD studies reveal that the compound crystallizes into a triclinic crystal system with P-1 space group . Various computational analyses like Hydrogen bond analysis, Molecular electrostatic potential analysis, Natural population analysis, Hirshfeld surface, and Frontier molecular orbital analysis were performed to elucidate the structure of the crystal .Chemical Reactions Analysis
Benzimidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis
The physical form of this compound is solid . It has a molecular weight of 215.02 .Mechanism of Action
While the specific mechanism of action for 2,4-Dibromo-6-fluoro-1H-benzimidazole is not mentioned in the search results, benzimidazoles have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-dibromo-6-fluoro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FN2/c8-4-1-3(10)2-5-6(4)12-7(9)11-5/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBKZUJYUJIPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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